

One-Pot Synthesis of Thioethers Using S-Phenyl Benzenethiosulfonate: Application Notes and Protocols

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Compound of Interest

Compound Name: *S-Phenyl benzenethiosulfonate*

Cat. No.: *B116699*

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Introduction

Thioethers are a critical class of organic compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The development of efficient and versatile methods for their synthesis is of significant interest. This application note details a one-pot methodology for the synthesis of unsymmetrical thioethers utilizing **S-Phenyl benzenethiosulfonate** as a phenylsulfenylating agent. This approach offers a convenient route to functionalized thioethers by first introducing a phenylthio group onto a nucleophilic carbon and subsequently alkylating the resulting intermediate in a single reaction vessel. **S-Phenyl benzenethiosulfonate** serves as an effective electrophilic source of the "PhS" moiety, reacting readily with a variety of carbon nucleophiles.

Reaction Principle

The one-pot synthesis of thioethers using **S-Phenyl benzenethiosulfonate** proceeds in two sequential steps within the same reaction flask:

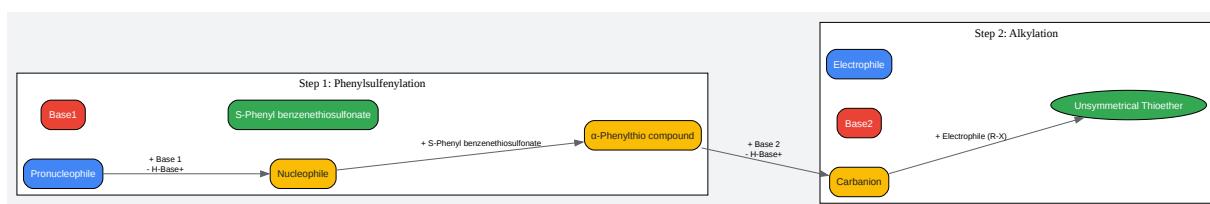
- Phenylsulfenylation: A pronucleophile, typically a compound with an acidic C-H bond such as a ketone, ester, or a β -dicarbonyl compound, is deprotonated with a suitable base to generate a nucleophilic carbanion (e.g., an enolate). This nucleophile then attacks the

electrophilic sulfur atom of **S-Phenyl benzenethiosulfonate**, displacing the benzenesulfinate leaving group to form a phenyl thioether.

- Alkylation: In the same pot, a second equivalent of base can be used to deprotonate the carbon alpha to the newly introduced phenylthio group, which is now more acidic. The resulting carbanion is then quenched with an electrophile (e.g., an alkyl halide) to afford the final unsymmetrical thioether.

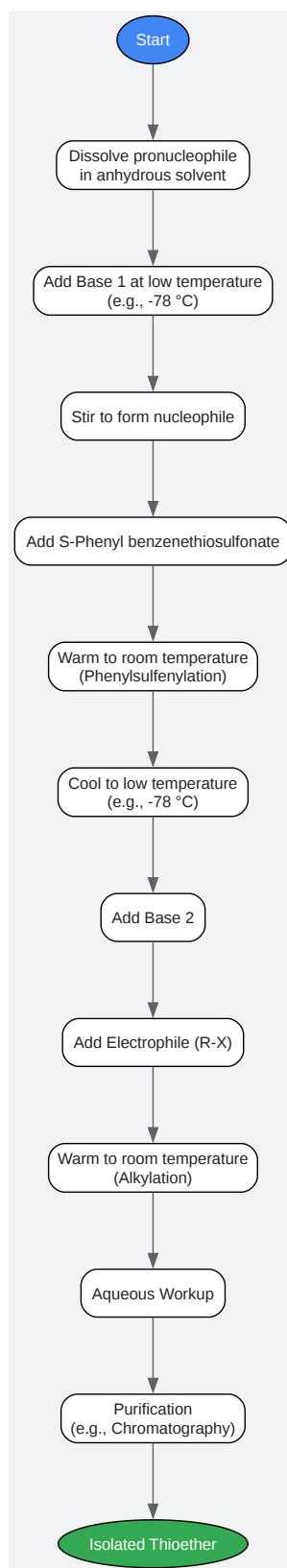
This one-pot procedure avoids the isolation of the intermediate α -phenylthio carbonyl compound, thereby saving time and resources.

Diagrams



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Caption: General reaction mechanism for the one-pot synthesis.

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